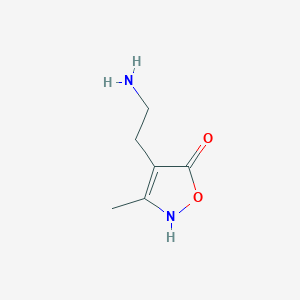
4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one” is a complex organic molecule. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “4-(2-Aminoethyl)” part suggests the presence of an aminoethyl group attached to the 4th carbon of the isoxazole ring .
Synthesis Analysis
While specific synthesis methods for “4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one” were not found, there are general methods for synthesizing similar compounds. For instance, 2-aminothiazoles can be used as starting materials for the synthesis of diverse heterocyclic analogues with therapeutic roles .
Aplicaciones Científicas De Investigación
Facile Synthesis and Antioxidant Evaluation of Isoxazolone Derivatives
Isoxazolone derivatives, including 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one, have been recognized for their biological and medicinal properties. They are valuable intermediates in synthesizing a variety of heterocycles and undergo numerous chemical transformations. Their synthesis often involves a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under different conditions, highlighting their flexibility and potential in organic synthesis (Laroum et al., 2019).
4‐Isoxazolines: Scaffolds for Organic Synthesis
4-Isoxazolines, closely related to isoxazolone derivatives, are integral in organic synthesis. They serve as building blocks for synthesizing both cyclic and acyclic compounds due to their rich reactivity. This indicates the potential of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one and similar compounds in facilitating the synthesis of a wide array of chemical structures (Melo, 2010).
The Chemistry of Isoxazolone Derivatives as Privileged Scaffolds
The reactivity of certain isoxazolone derivatives makes them prime candidates as building blocks in the synthesis of various heterocyclic compounds. Their unique reactivity offers mild conditions for generating a diverse range of products, underlining their importance in synthetic chemistry (Gomaa & Ali, 2020).
Nitroisoxazolones: Building Blocks for Polyfunctionalized Systems
Nitroisoxazolones, including isoxazolone derivatives, are used as precursors for functionalized building blocks. They facilitate the construction of large compound libraries, which are crucial for developing new functional materials. The review by Nishiwaki (2017) confirms the significance of nitroisoxazolones in synthetic chemistry, emphasizing their utility in creating polyfunctionalized compounds, showcasing the potential of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one in this domain (Nishiwaki, 2017).
Direcciones Futuras
While specific future directions for “4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one” are not available, related compounds such as “4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)” are being studied for their potential in treating disorders associated with increased dopaminergic function, such as schizophrenia .
Propiedades
IUPAC Name |
4-(2-aminoethyl)-3-methyl-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(2-3-7)6(9)10-8-4/h8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRKQUXAMSOWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)ON1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)







![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)


